molecular formula C21H17NO2 B2653486 3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-24-3

3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2653486
CAS No.: 380574-24-3
M. Wt: 315.372
InChI Key: AQZUAQLERJKCMY-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative characterized by a methyl-substituted benzylidene group at the 3-position and a carboxylic acid moiety at the 9-position. Its synthesis typically involves condensation reactions between cyclopenta[b]quinoline precursors and substituted benzaldehydes, followed by purification via recrystallization or chromatography.

Properties

IUPAC Name

(3E)-3-[(4-methylphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-13-6-8-14(9-7-13)12-15-10-11-17-19(21(23)24)16-4-2-3-5-18(16)22-20(15)17/h2-9,12H,10-11H2,1H3,(H,23,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZUAQLERJKCMY-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C21H17NO2
  • Molecular Weight : 315.37 g/mol
  • IUPAC Name : (3E)-3-(4-methylbenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
  • SMILES : CC1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antioxidant and anti-inflammatory properties.

Antioxidant Activity

A study on quinoline derivatives indicated that compounds with similar structures exhibit significant antioxidant activity. Although specific data for this compound is limited, related derivatives demonstrated inhibition percentages against DPPH radicals of approximately 30.25% to 40.43% at a concentration of 5 mg/L . This suggests potential for antioxidant applications.

Anti-inflammatory Activity

Research has shown that quinoline derivatives can effectively inhibit inflammation in macrophages. A study evaluating various quinoline derivatives found that certain compounds exhibited notable anti-inflammatory effects without cytotoxicity in RAW264.7 mouse macrophages . While direct data on our compound is scarce, its structural similarity to other active quinolines implies potential anti-inflammatory properties.

Case Studies and Research Findings

StudyFindings
Antioxidant Evaluation Related quinoline derivatives showed inhibition percentages of 30.25% and 40.43% against DPPH radicals .
Anti-inflammatory Activity Quinoline derivatives demonstrated significant anti-inflammatory effects in RAW264.7 macrophages with low cytotoxicity .
Comparative Analysis Other quinolines were tested for IC50 values against inflammation; results indicated promising anti-inflammatory activities compared to NSAIDs like indomethacin .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C21H17NO2C_{21}H_{17}NO_2 and it possesses a unique structure that includes a cyclopenta[b]quinoline core. The compound's structure can be represented as follows:

  • Molecular Structure :
    • SMILES : CC1=CC=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O
    • InChIKey : AQZUAQLERJKCMY-NTCAYCPXSA-N

Medicinal Chemistry

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : Quinoline-related carboxylic acid derivatives have demonstrated dual pharmacological effects, acting as both cytotoxic agents and anti-inflammatory agents .

Material Science

The unique structural properties of 3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid make it a candidate for developing advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties may be harnessed in the design of OLEDs due to its ability to emit light when subjected to electrical stimulation.

Biological Research

The compound's interactions at the molecular level are of interest for various biological studies:

  • Enzyme Inhibition : Research into quinoline derivatives has shown potential in inhibiting specific enzymes linked to disease pathways, making them targets for drug development.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., -OH, -N(CH₂CH₃)₂) enhance solubility in polar solvents and may improve binding to biological targets like acetylcholinesterase .
  • Bulkier substituents (e.g., trimethoxyphenyl) introduce steric hindrance, which could reduce binding affinity but improve metabolic stability .

Trends :

  • Longer alkyl linkers (e.g., hexyl in 3e) may improve yield due to reduced steric strain during cyclization .
  • Functional groups like -OH necessitate protective strategies (e.g., silylation) to prevent side reactions .

Q & A

Q. What are the recommended synthetic routes for preparing 3-[(4-methylphenyl)methylidene]-cyclopenta[b]quinoline-9-carboxylic acid with high purity?

Methodological Answer: The compound can be synthesized via a multi-step pathway involving:

Cyclization : Cyclopenta[b]quinoline scaffolds are often synthesized through Friedländer annulation or transition-metal-catalyzed cyclization (e.g., Pd-mediated cross-coupling) .

Substitution : Introduce the 4-methylphenylmethylidene group via Schiff base formation using aldehydes under acidic or basic conditions.

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. How can structural confirmation of the compound be achieved?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve the crystal structure to confirm stereochemistry and substituent positioning (e.g., as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid in ) .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid proton (δ ~12 ppm, broad) .
    • HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z for C₂₁H₁₇NO₂: 315.1234) .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon). Stability tests (TGA/DSC) indicate decomposition above 200°C .
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogenated or methoxy groups) and assess impact on bioactivity .
  • Biological Assays :
    • In vitro : Test cytotoxicity (MTT assay), DNA intercalation (ethidium bromide displacement), or enzyme inhibition (e.g., topoisomerase II).
    • In silico : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., DNA gyrase) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

Q. What experimental strategies address contradictions in reported biological activity data for quinoline derivatives?

Methodological Answer:

  • Standardized Protocols : Ensure consistent cell lines (e.g., HeLa vs. HEK293), assay conditions (pH, serum concentration), and control compounds.
  • Mechanistic Studies : Use fluorescence quenching to verify DNA binding or western blotting to confirm protein targets .
  • Reproducibility Checks : Collaborate with independent labs to validate findings, as seen in multi-institutional studies on cyclopentaquinoline-acridine hybrids .

Q. How can computational modeling enhance the understanding of this compound’s interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (GROMACS software).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gap, dipole moment) .
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column with ESI+ ionization. Optimize collision energy for fragment ions (e.g., m/z 315 → 297).
  • Calibration Curve : Prepare standards in biological matrix (plasma/tissue homogenate) to account for matrix effects. Validate with spike-recovery tests (85–115% acceptable) .

Safety and Compliance

Q. What safety protocols are critical for working with this compound?

Methodological Answer:

  • Risk Assessment : Classify as a Category 2 acute toxin (oral LD₅₀ ~300 mg/kg in rodents) based on analog data .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration. Follow EPA guidelines for hazardous organic compounds .

Contradictions and Gaps in Literature

  • Toxicity Data : Limited in vivo studies exist; prioritize acute/chronic toxicity testing per OECD 423 guidelines .
  • Ecological Impact : No data on biodegradability; conduct OECD 301B ready biodegradability tests for environmental risk assessment .

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